molecular formula C19H20N4O2S B4264864 N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4264864
M. Wt: 368.5 g/mol
InChI Key: MMTOBJXLSSWPJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a thienyl group, and an aminocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the thienyl and aminocarbonyl groups under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and thienyl-containing molecules. Examples are:

  • N-[3-(aminocarbonyl)-4-phenyl-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide
  • N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-furyl]-1-methyl-1H-pyrazole-5-carboxamide

Uniqueness

N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-[3-carbamoyl-4-(3,4-dimethylphenyl)-5-methylthiophen-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-10-5-6-13(9-11(10)2)15-12(3)26-19(16(15)17(20)24)22-18(25)14-7-8-21-23(14)4/h5-9H,1-4H3,(H2,20,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTOBJXLSSWPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC(=C2C(=O)N)NC(=O)C3=CC=NN3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.